molecular formula C7H8FN B1340445 3-(Fluoromethyl)aniline CAS No. 456-46-2

3-(Fluoromethyl)aniline

Cat. No.: B1340445
CAS No.: 456-46-2
M. Wt: 125.14 g/mol
InChI Key: XKGDSQJAWPPBHI-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)aniline is an organic compound with the molecular formula C7H8FN It is a derivative of aniline, where a fluoromethyl group is substituted at the third position of the benzene ring

Biochemical Analysis

Biochemical Properties

3-(Fluoromethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects . For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies, indicating the importance of dose optimization for its safe use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in other metabolic reactions, influencing metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported by amino acid transporters, such as LAT1, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with various biomolecules and influence their activity . The localization of this compound is often directed by targeting signals and post-translational modifications that guide it to specific compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)aniline typically involves the introduction of a fluoromethyl group to an aniline derivative. One common method is the nucleophilic substitution reaction, where a halogenated aniline undergoes substitution with a fluoromethylating agent. For example, starting with 3-chloromethylaniline, the chlorine atom can be replaced by a fluorine atom using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes, including nitration of benzene derivatives followed by reduction and fluorination steps. The use of catalytic hydrogenation and advanced fluorination techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluoromethyl group influences the reactivity of the benzene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and other fluorinated aromatic compounds.

Scientific Research Applications

3-(Fluoromethyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-Chloromethylaniline
  • 3-Bromomethylaniline
  • 3-Methylaminoaniline

Comparison: Compared to its analogs, 3-(Fluoromethyl)aniline exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased stability, lipophilicity, and bioavailability of the compound. These characteristics make it a valuable candidate for various applications, particularly in pharmaceuticals and materials science .

Properties

IUPAC Name

3-(fluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDSQJAWPPBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-46-2
Record name 3-fluoromethyl aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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